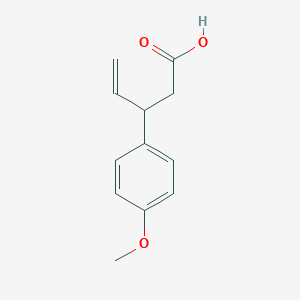

3-(4-Methoxyphenyl)pent-4-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

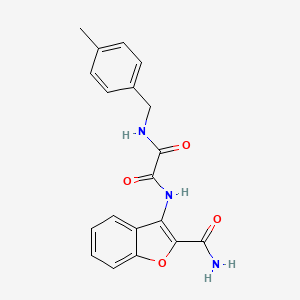

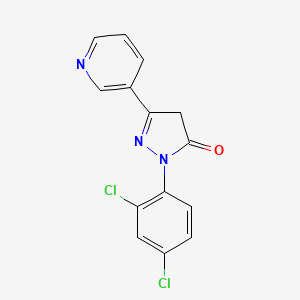

“3-(4-Methoxyphenyl)pent-4-enoic acid” is a chemical compound with the CAS Number: 207393-03-1 . It has a molecular weight of 206.24 . It is in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is 3-(4-methoxyphenyl)pent-4-enoic acid . The Inchi Code is 1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,13,14) .Physical And Chemical Properties Analysis

The compound is a powder . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Prevention of Oxidative Testicular Dysfunction

3-(4-Methoxyphenyl)pent-4-enoic acid has been found to have potential in preventing oxidative testicular dysfunction . It was synthesized and then investigated for its effects on iron-induced testicular injury and oxidative stress via ex vivo and in silico studies . The results indicated that it has the potential to prevent oxidative testicular toxicity, as evidenced by its capacity to control nucleotide hydrolysis and reduce oxidative stress . Therefore, it could be a good product in developing a medication to alleviate male infertility .

Antioxidant Activity

Various derivatives of cinnamic acid, including 3-(4-Methoxyphenyl)pent-4-enoic acid, have been reported to possess significant antioxidant activities . This property is particularly useful in combating oxidative damage, which is a common pathophysiological mechanism in many diseases .

Hepatoprotective Activity

Cinnamic acid derivatives, including 3-(4-Methoxyphenyl)pent-4-enoic acid, have been reported to have hepatoprotective activities . This means they can help protect the liver from damage, which could be beneficial in the treatment of various liver diseases .

Neuroprotective Activity

3-(4-Methoxyphenyl)pent-4-enoic acid, being a derivative of cinnamic acid, has been reported to have neuroprotective activities . This suggests that it could potentially be used in the treatment of various neurological disorders .

Component of Liquid Crystal Materials

3-(4-Methoxyphenyl)pent-4-enoic acid is utilized as a component of liquid crystal materials . This compound is usually produced through Williamson ether synthesis by synthesizing 4-hydroxy-cinnamic acid and 5-bromo-1-pentene under basic conditions .

Selective ERRγ Inverse Agonists

3-(4-Methoxyphenyl)pent-4-enoic acid has been identified as a selective ERRγ inverse agonist . This means it can bind to the estrogen-related receptor gamma (ERRγ) and induce a biological response opposite to that of an agonist . This property could be useful in the development of drugs targeting ERRγ-related diseases .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Similar compounds such as 4-pentenoic acid have been used to inhibit fatty acid oxidation in rat heart mitochondria .

Mode of Action

A compound with a similar structure, 4-pentenoic acid, has been shown to inhibit fatty acid oxidation in rat heart mitochondria . This suggests that 3-(4-Methoxyphenyl)pent-4-enoic acid might interact with its targets in a similar manner, potentially inhibiting certain metabolic processes.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)pent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGQZNQOSUOHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)pent-4-enoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888130.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2888132.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2888136.png)

![N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2888139.png)